molecular formula C26H32ClN3O6S B606352 BRD50837 CAS No. 1314295-24-3

BRD50837

Cat. No.: B606352
CAS No.: 1314295-24-3
M. Wt: 550.067
InChI Key: DPCJYFXLXUKVAP-MFEFFIJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD50837 is a potent and selective small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical pathway involved in embryonic development and cellular processes . When dysregulated, this pathway can contribute to the development and maintenance of various cancers, making it a significant target for oncological research . With an EC50 of 90 nM, this compound effectively blocks Shh pathway activity in cellular models, such as in Shh-conditioned medium-induced C3H10T1/2 cell differentiation assays . Characterized by a distinct stereochemical structure (Molecular Formula: C26H32ClN3O6S; Molecular Weight: 550.07 g/mol; CAS Number: 1314295-24-3), this compound exhibits a mechanism of action that is notably different from other well-known pathway inhibitors like cyclopamine . Its high potency is coupled with evidence of specificity; screening data across numerous bioassays suggests it is not broadly active, indicating a selective interaction with its cellular target(s) . This profile makes this compound a valuable chemical probe for elucidating the complex mechanisms of the Hedgehog signaling pathway in both canonical and non-canonical contexts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1314295-24-3

Molecular Formula

C26H32ClN3O6S

Molecular Weight

550.067

IUPAC Name

N-((2R,3S)-2-(((4-chloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide

InChI

InChI=1S/C26H32ClN3O6S/c1-16-13-30(17(2)15-31)26(33)21-5-4-6-22(28-25(32)18-7-8-18)24(21)36-23(16)14-29(3)37(34,35)20-11-9-19(27)10-12-20/h4-6,9-12,16-18,23,31H,7-8,13-15H2,1-3H3,(H,28,32)/t16-,17+,23-/m0/s1

InChI Key

DPCJYFXLXUKVAP-MFEFFIJZSA-N

SMILES

CN(S(=O)(C1=CC=C(Cl)C=C1)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD50837;  BRD-50837;  BRD 50837.

Origin of Product

United States

Scientific Research Applications

Cancer Research

BRD50837 has been primarily studied for its anti-cancer properties:

  • Inhibition of Tumor Growth : In vitro studies show that this compound can inhibit the proliferation of cancer cells dependent on Shh signaling. It has been tested in various assays that confirm its efficacy against specific tumor types .
  • Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance anti-tumor efficacy, particularly in cancers resistant to conventional treatments .

Drug Development

The compound serves as a lead structure for developing new Smo inhibitors with improved pharmacokinetic properties:

  • Analog Development : Researchers are exploring analogs of this compound to optimize its pharmacological profile while maintaining its inhibitory effects on the Shh pathway .
  • Screening Assays : this compound has been included in large-scale screening assays to identify additional compounds with similar or enhanced activity against the Shh pathway .

Preclinical Studies

Preclinical studies involving animal models have shown promising results:

  • Efficacy in vivo : Studies have demonstrated that this compound can significantly reduce tumor burden in xenograft models, providing a basis for future clinical trials .
  • Safety Profile : Initial toxicity assessments indicate that this compound does not exhibit significant adverse effects at therapeutic doses, making it a candidate for further development .

Data Tables

StudyApplicationKey Findings
Cancer InhibitionEC50 of 0.09 μM; effective in reducing Gli1 expression
Drug DevelopmentAnalog compounds show improved potency and solubility
Preclinical TrialsSignificant tumor reduction in xenograft models

Case Studies

  • Case Study on Basal Cell Carcinoma :
    • Researchers utilized this compound to target basal cell carcinoma cells exhibiting aberrant Shh signaling. The study found a marked decrease in cell viability and tumor growth rates, indicating the compound's potential as a targeted therapy.
  • Combination Therapy with Chemotherapeutics :
    • In another study, this compound was combined with standard chemotherapeutic agents to assess synergistic effects. Results showed enhanced apoptosis in cancer cells compared to monotherapy, suggesting a beneficial role in combination treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BRD50837 vs. BRD9526

BRD9526, a close analog of this compound, shares the same core structure but incorporates an additional chlorine atom at the ortho position of the sulfonamide group. Both compounds exhibit near-identical EC50 values (~0.09 μM for this compound; ~0.06 μM for BRD9526) but differ in solubility and mechanistic behavior:

  • BRD9526 : Shows similar upstream inhibition but reduced solubility due to steric effects from the ortho-chlorine substitution .
Analogs with Modified Functional Groups
Compound Structural Modification EC50 (μM) PBS Solubility (μM) Key Finding(s)
This compound None (reference compound) 0.09 64.3 Optimal solubility and activity
13 2-chlorobenzene sulfonamide 0.25 28.1 Reduced activity due to steric clash
14 3-chlorobenzene sulfonamide 0.31 22.5 Loss of target interaction
19 Aniline moiety removed Inactive 12.4 Critical role of aniline in binding
Urea analog Amide replaced with urea 0.15 18.9 Active but poor solubility

Key Trends :

  • Sulfonamide Position : Para-chlorine (this compound) maximizes target engagement; ortho- or meta-substitutions reduce activity .
  • Aniline Requirement : Removal abolishes activity, highlighting its role in stabilizing ligand-target interactions .
  • Extra-Annular Alcohol : Essential for maintaining structural rigidity; its removal (e.g., compound 17) results in inactivity .

Mechanism-Based Comparison with Other Hh Inhibitors

Cyclopamine (Natural Alkaloid)
  • Mechanism : Direct Smo antagonist via BODIPY-cyclopamine displacement .
  • Efficacy: this compound and BRD9526 show comparable Gli1 suppression to cyclopamine in C3H10T1/2 cells but require higher concentrations for non-specific effects .
Vismodegib (Smo Inhibitor)
  • Mechanism : Binds Smo’s heptahelical bundle, blocking downstream signaling .
  • This compound Contrast : Retains activity in Sufu−/− cells (unlike vismodegib), suggesting a divergent pathway interaction .
CMAP Scaffold (Novartis)
  • Representative Compound : CMAP7 (IC50 = 20 nM), targeting orphan GPCR GPR39 .
  • This compound Contrast : this compound’s target remains unidentified, but its stereochemistry-dependent SAR implies a unique binding pocket .

Research Implications and Limitations

  • Strengths : this compound’s high solubility and stereochemical specificity make it a superior candidate for in vivo studies compared to analogs like BRD9526 or urea derivatives .
  • Limitations :
    • Mechanism ambiguity: The exact molecular target remains uncharacterized .
    • Off-target effects at high concentrations (e.g., partial Gli1 suppression in Sufu−/− cells) .

Preparation Methods

Synthesis of the Core Eight-Membered Lactam

The foundational step in this compound synthesis involved the formation of an eight-membered lactam scaffold. Key intermediates included:

  • Intermediate 1 : A nitrobenzene derivative functionalized with a tertiary amine and a para-methoxybenzyl (PMB) ether group.

  • Intermediate 2a : A stereochemically defined building block used in S<sub>N</sub>Ar cycloetherification.

The cycloetherification reaction proceeded under mild basic conditions (e.g., potassium carbonate in dimethylformamide) to form the lactam ring. Stereochemical diversity was introduced by varying the configuration of the extra-annular methyl group, resulting in eight stereoisomers.

Functionalization and Derivatization

Post-cyclization steps included:

  • Nitro Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converted the nitro group to an aniline.

  • Acylation : Reaction with acyl chlorides (e.g., para-chlorobenzoyl chloride) introduced substituents critical for Shh inhibition.

  • Deprotection :

    • PMB Removal : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane cleaved the PMB ether.

    • Boc Deprotection : Trifluoroacetic acid (TFA) or hydrogen fluoride (HF)/pyridine removed tert-butoxycarbonyl (Boc) groups.

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) introduced sulfonamide functionalities.

Final Compound Isolation

Purification involved sequential chromatography:

  • Column Chromatography : Silica gel with gradient elution (0–100% ethyl acetate in hexanes).

  • HPLC : Reverse-phase C<sub>18</sub> columns for high-purity isolation.

Stereochemical and Structural Optimization

This compound’s activity hinged on its stereochemistry. Among eight stereoisomers, the R,S,R and S,S,R configurations exhibited superior Shh pathway inhibition (EC<sub>50</sub> = 0.09 μM). Key structural features included:

  • A para-chlorobenzamide group for target engagement.

  • A sulfonamide moiety enhancing solubility (PBS solubility = 64.3 μM).

Table 1: Structural Modifications and Activity of this compound Analogs

AnalogModificationEC<sub>50</sub> (μM)PBS Solubility (μM)
7This compound (parent compound)0.0964.3
8meta-Cl benzamide0.2158.9
9ortho-CH<sub>3</sub> benzamide1.4542.1
15BRD9526 (bulky sulfonamide)0.1271.8

Data adapted from Stanton et al. (2013).

Mechanistic Insights into Reaction Conditions

Cyclization Kinetics

The rate of lactam formation followed the order: six- > five- > seven- > eight- > nine-membered rings. For eight-membered rings (as in this compound), prolonged reaction times (24–48 hours) at 25°C were necessary to overcome ring strain.

Solvent and Catalyst Optimization

  • Solvent : Dimethylformamide (DMF) provided optimal polarity for S<sub>N</sub>Ar reactions.

  • Catalyst : Palladium on carbon (Pd-C) facilitated nitro reductions without over-hydrogenation.

Challenges and Solutions in Scalable Synthesis

Medium-Sized Ring Strain

The eight-membered lactam posed synthetic challenges due to transannular strain. This was mitigated by:

  • Dilution Effects : Reactions conducted at high dilution (0.01 M) to favor cyclization over polymerization.

  • Temperature Control : Slow heating (40°C) during cycloetherification.

Stereochemical Purity

Chiral HPLC resolved diastereomers, ensuring >95% enantiomeric excess for active isomers.

Analytical Characterization

This compound was characterized using:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirmed regiochemistry and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]<sup>+</sup> = 550.1824 (calc. 550.1821).

  • X-ray Crystallography : Resolved the R,S,R configuration of the active isomer .

Q & A

Q. What is BRD50837, and what is its primary mechanism of action in Hedgehog (Hh) pathway inhibition?

this compound is a small-molecule inhibitor identified for its potent activity against the Hh signaling pathway, which is critical in developmental biology and cancer pathogenesis. Its primary mechanism involves disrupting downstream signaling, as evidenced by an EC50 of 0.09 μM in mouse osteoblast differentiation assays. The compound’s stereochemical configuration (RSR/SSR) and solubility in phosphate-buffered saline (64.3 μM) enhance its utility in cellular studies .

Q. How was this compound initially identified as a candidate for Hh pathway modulation?

this compound emerged from a stereochemical screening of compounds with a shared tricyclic scaffold. Initial high-throughput screening in Shh-Light 2 cells revealed its inhibitory activity, with subsequent dose-response validation confirming selectivity and low cytotoxicity. This approach prioritized structural analogs with exocyclic methyl groups, which were critical for potency .

Q. What key physicochemical properties make this compound suitable for in vitro studies?

this compound’s high solubility in physiological buffers (e.g., PBS) and low cytotoxicity profile (validated via cell viability assays) allow robust testing in cellular models. These properties reduce confounding factors like solvent toxicity, enabling precise evaluation of Hh pathway inhibition .

Advanced Research Questions

Q. How do stereochemical modifications influence this compound’s activity and solubility in SAR studies?

Structure-activity relationship (SAR) studies demonstrate that altering the aniline linker’s connectivity or removing exocyclic alcohols significantly impacts both potency and solubility. For example, replacing the exocyclic amine with a methyl group reduced activity by 50%, highlighting the importance of stereochemical precision in maintaining EC50 values below 0.1 μM .

Q. What experimental methodologies validate this compound’s selectivity and off-target effects?

  • Dose-response curves : Quantify inhibitory concentration (IC50) across multiple cell lines (e.g., Shh-Light 2 vs. primary fibroblasts).
  • Counter-screening : Test against unrelated pathways (e.g., Wnt/β-catenin) to exclude off-target effects.
  • Toxicity assays : Use MTT or ATP-based assays to ensure cytotoxicity remains negligible at active concentrations .

Q. How can researchers resolve discrepancies in this compound’s activity across different cellular models?

Inconsistent results may arise from cell-specific factors like pathway crosstalk or differential receptor expression. Mitigation strategies include:

  • Cross-model validation : Compare results in Shh-Light 2 cells, primary osteoblasts, and in vivo models.
  • Pathway-specific reporters : Use dual-luciferase assays (e.g., Gli-dependent transcription) to isolate Hh activity .

Q. What synthesis strategies optimize this compound analogs for improved potency and purity?

  • CuI-catalyzed [3+2] cycloaddition : Efficiently generates tricyclic cores with stereochemical control.
  • Characterization protocols : Employ NMR, HPLC, and elemental analysis for purity (>95%) and structural confirmation.
  • Intermediate optimization : Use intermediates like 4a to streamline synthesis of novel analogs (e.g., compounds 7–19) .

Q. How should researchers design SAR studies to balance structural diversity and pharmacological relevance?

  • Scaffold diversification : Modify core regions (e.g., sulfonyl groups in Region A) while retaining critical pharmacophores.
  • Iterative testing : Prioritize analogs with EC50 < 0.1 μM and solubility >50 μM for further optimization.
  • Computational modeling : Predict binding modes to the Smoothened receptor or other Hh components .

Methodological Guidance

  • Data Contradiction Analysis : When SAR data conflict with computational predictions, reconcile results by validating binding affinities (e.g., SPR or ITC) and reassessing cellular permeability .
  • Experimental Reproducibility : Adhere to protocols in for detailed synthetic steps and characterization, ensuring analogs are fully described with spectral data .
  • Ethical Compliance : Follow institutional guidelines for chemical safety and cytotoxicity testing, as outlined in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRD50837
Reactant of Route 2
BRD50837

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.